molecular formula C30H24N2O5 B2540195 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888466-95-3

3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2540195
CAS No.: 888466-95-3
M. Wt: 492.531
InChI Key: FLOQJRZOJJZANN-UHFFFAOYSA-N
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Description

The compound 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is an intricate molecule, notable for its unique structure that melds several aromatic systems

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O5/c1-35-22-16-17-26(36-2)24(18-22)31-30(34)28-27(23-10-6-7-11-25(23)37-28)32-29(33)21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-18H,1-2H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOQJRZOJJZANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process that requires careful control of reaction conditions:

  • Formation of [1,1'-biphenyl]-4-carboxylic acid: : This is achieved through a Suzuki coupling reaction between 4-bromobenzoic acid and phenylboronic acid in the presence of a palladium catalyst.

  • Amino Coupling: : The obtained [1,1'-biphenyl]-4-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride, followed by coupling with 2,5-dimethoxyaniline under basic conditions to form the amide intermediate.

  • Benzofuran Ring Closure: : Finally, the intermediate undergoes a cyclization reaction to form the benzofuran ring, usually using a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

On an industrial scale, these reactions are optimized for efficiency and yield:

  • Catalyst Optimization: : Use of high-activity palladium catalysts to enhance the coupling reactions.

  • Continuous Flow Synthesis: : Implementing continuous flow techniques to streamline the multi-step synthesis process, reducing reaction times and improving scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzofuran ring can undergo oxidation to form hydroxyl or ketone derivatives.

  • Reduction: : The biphenyl system and amide groups can be reduced under hydrogenation conditions.

  • Substitution: : Electrophilic aromatic substitution can occur, particularly on the dimethoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.

  • Substitution: : Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

  • Hydroxylated or Ketone Derivatives: : From oxidation reactions.

  • Amino or Alkyl Derivatives: : From substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

The compound is useful in organic synthesis as a building block for more complex molecules. It also serves as a probe for studying reaction mechanisms due to its unique structure.

Biology

In biological research, this compound might be studied for its potential interactions with various biological targets, such as enzymes or receptors.

Medicine

Preclinical studies might explore its potential as a drug candidate, investigating its pharmacokinetics and pharmacodynamics properties.

Industry

In materials science, the compound's aromatic structure might lend itself to applications in organic electronics or as a component in high-performance polymers.

Mechanism of Action

The compound's effects are likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and biphenyl moieties can facilitate binding through π-π interactions, while the amide groups might form hydrogen bonds, stabilizing the compound within biological environments.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

  • 3-([1,1'-biphenyl]-3-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Uniqueness

The presence of both the [1,1'-biphenyl]-4-yl and benzofuran-2-carboxamide groups in the compound offers a unique combination of chemical properties, which could enhance its specificity and affinity for particular biological targets or improve its performance in industrial applications compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step processes, including:

  • Benzofuran Core Formation : Cyclization of substituted phenols via acid-catalyzed or transition-metal-mediated reactions (e.g., Pd-catalyzed C–H activation) .
  • Amide Bond Formation : Coupling the benzofuran-2-carboxylic acid derivative with biphenyl-4-ylamine using carbodiimide-based reagents (e.g., EDCI/HOBt) under inert conditions.
  • Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial runs while identifying critical parameters like reaction time and stoichiometry .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm connectivity of the benzofuran core, biphenyl, and dimethoxyphenyl groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm stereochemistry if crystalline .
  • HPLC-PDA/MS : Assess purity (>98%) and detect impurities using reverse-phase columns (C18) with gradient elution .

Q. What are the critical parameters to consider when designing stability studies for this compound under different storage conditions?

  • Methodological Answer :

  • Environmental Factors : Test degradation under varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure (ICH Q1B photostability guidelines).
  • Analytical Monitoring : Use accelerated stability testing with HPLC to track degradation products (e.g., hydrolysis of the carboxamide group) .
  • Matrix Effects : Evaluate stability in biological matrices (e.g., plasma) if intended for pharmacological studies .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states for key reactions (e.g., amide bond formation) and predict regioselectivity .
  • Molecular Dynamics (MD) Simulations : Study solvation effects and conformational stability in different solvents.
  • Reaction Path Search : Use software like GRRM to explore alternative pathways and identify side reactions (e.g., dimerization risks) .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using diverse methods (e.g., enzyme inhibition vs. cell-based assays) to rule out platform-specific artifacts.
  • Dose-Response Curves : Compare EC50_{50}/IC50_{50} values across assays; inconsistencies may indicate off-target effects or solubility issues.
  • Meta-Analysis : Apply statistical tools (e.g., hierarchical Bayesian models) to reconcile data variability and identify confounding variables .

Q. How can researchers employ reaction path search methods to explore novel derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Retrosynthetic Analysis : Use tools like ICSynth to deconstruct the molecule and propose derivatization sites (e.g., modifying the dimethoxyphenyl group).
  • Combinatorial Libraries : Generate derivatives via Suzuki-Miyaura coupling or click chemistry, guided by computational predictions of binding affinity (e.g., molecular docking) .
  • Feedback Loops : Integrate experimental data (e.g., SAR) into machine learning models to refine synthetic priorities .

Q. What experimental approaches can elucidate the compound’s mechanism of action when initial proteomic screens yield ambiguous targets?

  • Methodological Answer :

  • Chemical Proteomics : Use affinity-based probes (photoaffinity labeling) to capture interacting proteins in live cells.
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal partners.
  • Thermal Shift Assays : Monitor protein thermal stability changes to confirm direct target engagement .

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